molecular formula C21H26O3 B192612 Triptophenolide methyl ether CAS No. 74311-48-1

Triptophenolide methyl ether

Cat. No.: B192612
CAS No.: 74311-48-1
M. Wt: 326.4 g/mol
InChI Key: JQYCSQASGZODFD-GHTZIAJQSA-N
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Description

Triptophenolide methyl ether is a tetracyclic diterpenoid compound with the molecular formula C21H26O3. It is originally isolated from the plant Tripterygium wilfordii, commonly known as “Thunder God Vine.” This compound has garnered significant interest due to its unique structural features and potential pharmacological activities.

Scientific Research Applications

Triptophenolide methyl ether has a wide range of scientific research applications:

Safety and Hazards

Triptophenolide methyl ether is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

While specific future directions for triptophenolide methyl ether are not mentioned in the search results, there is ongoing research into the synthesis of triptolide and its related compounds . This includes the key intermediate this compound . The research aims to improve the synthesis process and understand the field better .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triptophenolide methyl ether typically involves multiple steps starting from readily available precursors. One efficient synthetic route begins with abietic acid. The process involves nine steps, including protection, lithiation, methylation, and various other transformations. This route is characterized by its low cost, high yield, and ease of operation .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to handle larger quantities. Each reaction in the synthetic pathway has been successfully scaled up to a 100-gram substrate level without loss of yield .

Chemical Reactions Analysis

Types of Reactions: Triptophenolide methyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of triptophenolide methyl ether involves multiple molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including:

    Reactive Oxygen Species (ROS) Regulation: It influences the balance of ROS, which plays a role in cell signaling and homeostasis.

    Nitric Oxide (NO) Regulation: It affects the production of NO, which is involved in various physiological processes.

    Histone Methyltransferase Inhibition: It inhibits enzymes involved in the methylation of histones, affecting gene expression.

    Jak2 and Bcl-2/Bax Pathways: It modulates these pathways, which are involved in cell survival and apoptosis.

Comparison with Similar Compounds

Triptophenolide methyl ether is unique compared to other similar compounds due to its specific structural features and pharmacological activities. Similar compounds include:

Properties

IUPAC Name

(3bR,9bS)-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-12(2)13-5-7-17-15(19(13)23-4)6-8-18-16-11-24-20(22)14(16)9-10-21(17,18)3/h5,7,12,18H,6,8-11H2,1-4H3/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYCSQASGZODFD-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225324
Record name Triptophenolide methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74311-48-1
Record name Triptophenolide methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74311-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptophenolide methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074311481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptophenolide methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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